Superior In Vitro Antimycobacterial Activity Against Mtb H37Rv Compared to Lead Analog 16
In a direct head-to-head comparison within the same study, Anti-inflammatory agent 14 (compound 28) demonstrated potent antimycobacterial activity against the standard Mtb H37Rv strain. Its MIC50 value of 2.0 ± 1.1 µM indicates a slightly less potent, yet comparable and robust, activity relative to the most active analog in the series, compound 16 (MIC50 1.3 ± 1.1 µM) [1]. This activity is statistically similar (p > 0.05) to that of the first-line TB drug rifampicin [1].
| Evidence Dimension | Inhibition of M. tuberculosis H37Rv Growth |
|---|---|
| Target Compound Data | MIC50 = 2.0 ± 1.1 µM |
| Comparator Or Baseline | Compound 16: MIC50 = 1.3 ± 1.1 µM; Compound 29: MIC50 = 2.3 ± 1.0 µM |
| Quantified Difference | Compound 28 is 1.5-fold less potent than Compound 16, and 1.15-fold more potent than Compound 29. |
| Conditions | Bacterial culture, M. tuberculosis H37Rv strain. |
Why This Matters
This data positions compound 28 as a key comparator to the most potent analog, allowing researchers to evaluate the impact of minor structural modifications on both antimycobacterial potency and anti-inflammatory properties.
- [1] Calixto, S. D., et al. (2021). Antimycobacterial and anti-inflammatory activities of thiourea derivatives focusing on treatment approaches for severe pulmonary tuberculosis. Bioorganic & Medicinal Chemistry, 53, 116506. View Source
